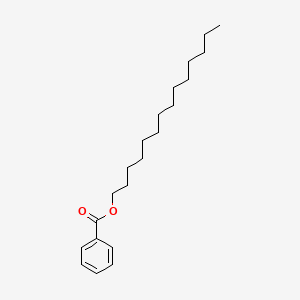

Tetradecyl benzoate

Description

Historical Context and Derivatives in Academic Research

The study of alkyl benzoates, the chemical family to which tetradecyl benzoate (B1203000) belongs, has a well-established history in organic chemistry. Research has focused on efficient synthesis methods. One approach involves the esterification of benzoic acid with alcohols, a process that has been optimized using various catalysts. For instance, a high-yielding, solvent-free synthesis of alkyl benzoates has been developed using heteropolyacids as recyclable and efficient acid catalysts. researchgate.net Another method describes the production of alkyl benzoates through the reaction of benzene (B151609) with carbon tetrachloride and an alcohol in the presence of iron metal and acetyl acetone (B3395972). google.com

Academic inquiry has not been limited to synthesis. Researchers have long been interested in the derivatives of benzoic acid for a wide range of applications. Early research explored their use as fragrance additives and in the study of their biological effects. google.comnih.gov For example, various alkyl benzoates were synthesized to investigate their potential as insect anti-juvenile hormone agents.

The historical timeline of these compounds also includes their assessment for use in consumer products. Alkyl benzoates, including C12-15 alkyl benzoate, have been reviewed by expert panels like the Cosmetic Ingredient Review (CIR) to evaluate their properties for use in cosmetics, where they function as skin-conditioning agents, solvents, and plasticizers. cir-safety.org More recently, scientific investigations have identified tetradecyl benzoate as a naturally occurring metabolite in the epicuticular waxes of certain plants, such as those from the Dianthus genus. nih.gov

Significance of this compound and its Derivatives in Contemporary Chemical and Biological Sciences

In contemporary chemical sciences, this compound is valued for its physical and chemical properties. It is a compound with low volatility, good thermal stability, and high solubility in nonpolar organic solvents. cymitquimica.comsolubilityofthings.com These characteristics make it useful as a lubricant, a solvent in chemical reactions, and a plasticizer. cymitquimica.comcir-safety.org The long hydrocarbon chain imparts hydrophobicity, a key feature for its use as a surfactant and emulsifier. cymitquimica.comsolubilityofthings.com Thermochemical investigations have also been conducted on a series of alkyl benzoates, including this compound, to determine their standard molar enthalpies of formation and vaporization, providing crucial data for chemical engineering and process design. researchgate.net

The significance of this compound derivatives is particularly pronounced in the biological and medicinal sciences. A notable derivative, tetradecyl 2,3-dihydroxybenzoate (referred to in some studies as ABG-001), has emerged as a lead compound with significant biological activity. lcsciences.comfrontiersin.org Research has demonstrated its neuritogenic effects, meaning it can promote neurite outgrowth. lcsciences.comfrontiersin.org Studies suggest that this compound may improve cognitive function by modulating processes like autophagy and inflammation. nih.gov The target protein for its neuritogenic effect has been identified as Heat Shock Cognate 70 kDa protein (Hsc70). lcsciences.com

Furthermore, tetradecyl 2,3-dihydroxybenzoate has been investigated for its potential anti-diabetic effects. frontiersin.org It has been shown to improve symptoms in diabetic mice by modulating insulin (B600854) and adiponectin signaling pathways. frontiersin.org The broad-ranging biological activities of benzoate derivatives are further exemplified by research into their use as prodrugs for treating tuberculosis and as local anesthetics. nih.govrsc.org For instance, a study demonstrated that certain substituted benzoate esters can be activated by mycobacterial enzymes and show promising antitubercular activity. nih.gov Another research effort designed and synthesized a series of benzoate compounds that exhibited good local anesthetic effects with low toxicity. rsc.org

Scope and Objectives of this compound Research

The primary scope of current research on this compound and its derivatives is to further explore and harness their chemical and biological properties for therapeutic and industrial applications. A major objective is the development of novel drugs based on these molecular structures.

Key research objectives include:

Drug Discovery and Development : A significant focus is on derivatives like tetradecyl 2,3-dihydroxybenzoate for the potential treatment of neurodegenerative diseases, such as Alzheimer's disease, and metabolic disorders like diabetes. frontiersin.orgnih.govgoogle.com The goal is to use this lead compound to develop new therapeutic agents. google.com

Understanding Structure-Activity Relationships : Researchers aim to synthesize and evaluate new benzoate derivatives to understand how modifications to the chemical structure affect their biological activity. nih.govrsc.org This includes modulating lipophilicity and the electronic properties of the benzoate ring to improve efficacy, as seen in studies on antitubercular prodrugs. nih.gov

Target Identification and Mechanism of Action : A crucial objective is to identify the specific molecular targets and elucidate the mechanisms through which these compounds exert their biological effects. For example, identifying Hsc70 as the target of tetradecyl 2,3-dihydroxybenzoate allows for a deeper understanding of its neuritogenic activity and provides a basis for more targeted drug design. lcsciences.comnih.gov

Exploring New Applications : The scope extends to finding new uses for these compounds. This includes the development of new catalysts, as seen in the use of (thia)calix arene derivatives for photoredox catalysis, and the creation of advanced materials. core.ac.ukmdpi.com Research on benzoic acid derivatives as prodrugs for tuberculosis aims to provide new alternatives to combat infectious diseases. nih.gov

In essence, the future of this compound research lies in the systematic synthesis of novel analogues, comprehensive biological evaluation, and a deeper investigation into their mechanisms of action to unlock their full potential in medicine and chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOBYINWABKLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887542 | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70682-72-3 | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70682-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76OEO03Y04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetradecyl Benzoate and Analogues

Esterification Reactions for Tetradecyl Benzoate (B1203000) Synthesis

Esterification is the cornerstone of Tetradecyl benzoate synthesis, involving the reaction of a carboxylic acid with an alcohol. smolecule.com Several protocols have been developed to facilitate this transformation under mild and efficient conditions.

A widely utilized method for synthesizing esters under mild conditions is the Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. wikipedia.org This reaction, first described by Wolfgang Steglich in 1978, is an adaptation of an older method for forming amides. wikipedia.org The reaction is typically conducted at room temperature in a polar aprotic solvent. wikipedia.org

The process involves the activation of the carboxylic acid (benzoic acid) by DCC. This is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which is more nucleophilic than the alcohol and accelerates the reaction by forming a highly reactive acyl pyridinium (B92312) intermediate. rsc.orgresearchgate.net The alcohol (tetradecanol) then attacks this intermediate to form the desired ester. A key feature of this reaction is the removal of water generated during the esterification by DCC, which is converted into the insoluble byproduct, dicyclohexylurea (DCU). wikipedia.org The insolubility of DCU in many common solvents facilitates its removal from the reaction mixture by simple filtration. google.com

The Steglich esterification is particularly advantageous for creating esters from sensitive molecules because it proceeds under gentle, often neutral pH, conditions. wikipedia.orgrsc.org

Beyond the DCC/DMAP system, several other methods are employed for the synthesis of benzoate derivatives.

Fischer-Speier Esterification : This is a classic and common method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. vulcanchem.comrsc.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. youtube.com

Acyl Chloride Reaction : Benzoic acid can be converted to its more reactive acyl chloride derivative, benzoyl chloride, by treatment with reagents like thionyl chloride. nih.gov The resulting benzoyl chloride readily reacts with alcohols to form the corresponding benzoate ester.

Transesterification : This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group, which can be used to synthesize various alkyl benzoates. smolecule.com

Alternative Catalysts : Research has explored various catalysts to improve efficiency and sustainability. These include tin(II) compounds and titanium-based catalysts for the reaction between benzoic acid and alcohols. google.com

| Esterification Method | Reagents/Catalysts | Key Features |

| Steglich Esterification | DCC, DMAP | Mild, room temperature conditions; byproduct (DCU) is easily removed. wikipedia.orgrsc.org |

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄) | Classic equilibrium reaction; requires removal of water. vulcanchem.comyoutube.com |

| Acyl Chloride Method | Thionyl chloride, then alcohol | Involves a highly reactive intermediate (benzoyl chloride). nih.gov |

| Transesterification | Ester, alcohol, catalyst | Exchanges the alcohol component of an existing ester. smolecule.com |

Condensation Reactions with Dicyclohexylcarbodiimide (DCC)

Derivatization Strategies for Enhanced Bioactivity

The modification of the basic this compound structure is a key strategy to develop analogues with enhanced or specific biological activities. This involves the synthesis of derivatives and the systematic study of their structure-activity relationships (SAR).

A significant analogue that has been the subject of research is Tetradecyl 2,3-dihydroxybenzoate, also known as ABG-001. jst.go.jpnih.gov This compound has been synthesized as a potential lead compound for therapeutic applications. nih.govgoogle.com

The synthesis of Tetradecyl 2,3-dihydroxybenzoate involves the esterification of 2,3-dihydroxybenzoic acid with tetradecyl alcohol. nih.gov One reported method mirrors the Steglich approach, where 2,3-dihydroxybenzoic acid is mixed with DCC in tetrahydrofuran (B95107) at 0°C. Tetradecyl alcohol is added subsequently, and the reaction is stirred for 24 hours at room temperature. nih.gov Another synthetic route utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as the condensing agent to couple the acid and alcohol. jst.go.jp

These syntheses demonstrate how the core esterification methodologies can be applied to more complex benzoic acid precursors to generate functionally diverse analogues.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity. For benzoate derivatives, these studies guide the design of new molecules with improved potency.

Key findings from SAR studies on benzoate derivatives include:

Substituent Effects : The nature and position of substituents on the benzene (B151609) ring significantly impact bioactivity. researchgate.net For example, the presence of strong electron-donating groups on the ring has been found to be an important feature for the antisickling activity of some benzoic acid derivatives. iomcworld.com

Alkyl Chain Modification : In studies of Tetradecyl 2,3-dihydroxybenzoate and its analogues, modifications to the length and functionality of the tetradecyl alkyl chain were performed to investigate the effect on neuritogenic activity. jst.go.jpnih.gov

Physicochemical Properties : Quantitative structure-activity relationship (QSAR) analyses have identified physicochemical descriptors like hydrophobicity (logP) and the molar refractivity (CMR) as having a significant correlation with the cytotoxic activity of certain eugenyl benzoate derivatives. waocp.org This indicates that properties like polarity and molecular size play a crucial role in biological interactions. waocp.org

These studies provide a rational basis for designing new analogues, for instance, by introducing specific functional groups (e.g., hydroxyl groups) or altering the lipophilicity of the molecule to enhance a desired biological effect. jst.go.jpwaocp.org

Synthesis of Dihydroxybenzoate Analogues (e.g., Tetradecyl 2,3-Dihydroxybenzoate)

Purification and Isolation Techniques in Synthesis

The final stage of any chemical synthesis is the purification and isolation of the target compound from the reaction mixture. For long-chain esters like this compound and its analogues, a combination of techniques is typically required to achieve high purity.

Filtration : In syntheses that use DCC, the first purification step is often the filtration of the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct. google.com

Extraction and Washing : A standard work-up procedure involves transferring the reaction mixture into an organic solvent and washing it sequentially with dilute acidic solutions (e.g., HCl) to remove basic catalysts like DMAP, and basic solutions (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid. google.com This is followed by washing with water to remove salts and drying the organic phase.

Chromatography : This is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of Tetradecyl 2,3-dihydroxybenzoate, column chromatography on silica (B1680970) gel using a solvent system of n-hexane and ethyl acetate (B1210297) has been successfully employed. nih.gov High-speed counter-current chromatography is another advanced method used for purifying long-chain fatty acid esters. nih.gov

Crystallization : For solid compounds, crystallization from a suitable solvent is an effective method of purification. This technique is also used to purify precursors like long-chain fatty acids. google.com

The choice of purification method depends on the physical properties of the ester (e.g., liquid or solid) and the nature of the impurities present.

| Purification Technique | Purpose | Example Application |

| Filtration | Removal of insoluble byproducts | Separating dicyclohexylurea (DCU) after DCC-mediated esterification. google.com |

| Liquid-Liquid Extraction | Removal of acidic/basic impurities and catalysts | Washing the reaction mixture with NaHCO₃ and HCl solutions. google.com |

| Column Chromatography | Separation of the target compound from closely related impurities | Purifying Tetradecyl 2,3-dihydroxybenzoate on a silica gel column. nih.gov |

| High-Speed Counter-Current Chromatography | High-resolution purification of complex mixtures | Isolation of long-chain fatty acid ester derivatives. nih.gov |

Chromatographic Separation Methods

Chromatographic techniques are powerful for isolating esters from complex mixtures, leveraging differences in the polarity and size of the components to achieve separation. Both column chromatography and high-performance liquid chromatography (HPLC) are utilized, with the latter primarily for analytical purposes but its principles guide preparative separations. khanacademy.org

For preparative scale, column chromatography is a common choice. researchgate.net The crude ester mixture is loaded onto a column packed with a stationary phase, typically silica gel. khanacademy.orgjst.go.jp An eluent, or mobile phase, is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. khanacademy.org For esters like this compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is often used to effectively separate the desired ester from more polar impurities (like unreacted alcohol) and less polar by-products. khanacademy.orgjst.go.jp

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and separation of alkyl benzoates. atamanchemicals.comoup.com Reversed-phase HPLC (RP-HPLC) is particularly suitable, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/buffer solution. nih.govijpsr.comturkjps.org This technique separates compounds based on their hydrophobicity; the non-polar tetradecyl chain in this compound results in strong retention on a reversed-phase column. While primarily an analytical tool, the principles of RP-HPLC can be applied to preparative chromatography for high-purity separations. atamanchemicals.comacs.org

| Technique | Stationary Phase | Mobile Phase Example | Principle of Separation | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Adsorption; separates based on polarity. More polar compounds adhere more strongly to the silica gel. | jst.go.jp |

| Reversed-Phase HPLC | C18 (Octadecylsilyl) | Methanol / Phosphate Buffer | Partition; separates based on hydrophobicity. More non-polar compounds are retained longer. | turkjps.org |

| Reversed-Phase HPLC | Phenyl Column | Acetonitrile / Phosphate Buffer | Partition; separates based on hydrophobicity and π-π interactions with the phenyl groups. | ijpsr.com |

| Micellar Electrokinetic Chromatography | Fused Silica Capillary with Surfactant (e.g., SDS) | Buffer containing micelles | Differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. | acs.org |

Filtration and Crystallization Procedures

Filtration and crystallization are fundamental techniques for the purification of esters, particularly for those that are solid at or near room temperature. The process typically begins with a liquid-liquid extraction or washing procedure to remove the bulk of impurities, followed by crystallization to obtain the pure compound. illinois.edu

The initial work-up for a crude ester like this compound, which is insoluble in water, involves washing the reaction mixture in a separating funnel. lookchem.com A typical sequence includes:

Neutralization Wash : The organic mixture is washed with a dilute aqueous base, such as sodium bicarbonate or sodium carbonate solution. This step neutralizes and removes any unreacted acidic starting material, like benzoic acid, by converting it into its water-soluble salt. scienceready.com.auausetute.com.au

Water Wash : Subsequent washing with water removes any remaining base and other water-soluble impurities. lookchem.comgoogle.com

Brine Wash : A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer and facilitates a cleaner separation of the layers. prepchem.com

After the washing steps, the organic layer containing the crude ester is dried using an anhydrous inorganic salt, such as magnesium sulfate (B86663) or potassium carbonate. lookchem.com The drying agent is then removed by gravity or vacuum filtration, leaving the crude ester.

Crystallization is a highly effective final purification step. illinois.edu For esters that are liquids at room temperature, low-temperature crystallization can be employed. scielo.brresearchgate.net The crude ester is dissolved in a suitable solvent, and the solution is cooled to induce the formation of crystals, which are then collected by filtration. The choice of solvent is crucial; the desired compound should be highly soluble at higher temperatures but sparingly soluble at lower temperatures, while impurities should remain soluble at low temperatures. illinois.eduscielo.br For esters, it is important to use non-hydroxylic solvents (e.g., toluene, hexane) or the parent alcohol from which the ester was derived to prevent transesterification, which would introduce a new impurity. lookchem.com

| Step | Procedure | Purpose | Reference |

| 1. Dissolution | The crude ester is dissolved in a minimum amount of a suitable hot solvent. | To create a saturated solution from which crystals can form upon cooling. | illinois.edu |

| 2. Cooling | The solution is allowed to cool slowly and undisturbed. | Slow cooling promotes the formation of large, pure crystals. Impurities tend to remain in the solvent (mother liquor). | illinois.edu |

| 3. Filtration | The formed crystals are separated from the cold mother liquor by vacuum filtration. | To isolate the purified solid product. | illinois.edu |

| 4. Washing | The collected crystals are washed with a small amount of cold solvent. | To rinse away any adhering mother liquor containing impurities. | prepchem.com |

| 5. Drying | The pure crystals are dried in a desiccator or a vacuum oven. | To remove any residual solvent. | prepchem.com |

Research on analogous long-chain esters has demonstrated the efficacy of these methods. For instance, the purification of phytosterol esters has been achieved with a purity of 98.2% through crystallization from octanoic acid at 0°C. scielo.br Similarly, mixtures of fatty acid esters are often separated by fractional crystallization from solvents like methanol or acetone (B3395972) at low temperatures. researchgate.net

| Compound Type | Crystallization Solvent(s) | Reference |

| Solid Carboxylic Acid Esters | Toluene, Corresponding Alcohol, Chloroform/Toluene | lookchem.com |

| Ethyl 4-(1-ethyltetradecylamino)benzoate | Ethanol, Acetonitrile | prepchem.com |

| Sucrose Esters of Fatty Acids | Methyl Ethyl Ketone, Ethyl Acetate | google.com |

| Phytosterol Esters | Octanoic Acid | scielo.br |

Advanced Spectroscopic and Analytical Characterization of Tetradecyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Tetradecyl benzoate (B1203000), specific proton signals are anticipated based on the chemical structure, which consists of a benzoate aromatic ring and a long-chain tetradecyl group. The aromatic protons on the benzoate ring are expected to appear in the downfield region, typically between δ 7.4 and 8.1 ppm. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the ester functionality.

The protons of the tetradecyl alkyl chain exhibit characteristic signals in the upfield region. The methylene (B1212753) group directly attached to the ester oxygen (O-CH₂) is expected to resonate at approximately δ 4.3 ppm as a triplet. The subsequent methylene group (β to the oxygen) would appear around δ 1.7 ppm, while the large signal corresponding to the bulk of the methylene protons (- (CH₂)₁₁ -) in the long alkyl chain typically forms a broad multiplet centered around δ 1.2-1.4. aocs.org The terminal methyl group (-CH₃) of the tetradecyl chain is the most shielded and is expected to appear as a triplet at approximately δ 0.88 ppm. aocs.org

Table 1: Predicted ¹H NMR Chemical Shifts for Tetradecyl Benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho-protons) | ~ 8.0 | Doublet of doublets (dd) |

| Aromatic (meta, para-protons) | ~ 7.4 - 7.6 | Multiplet (m) |

| -O-CH₂ -R | ~ 4.3 | Triplet (t) |

| -O-CH₂-CH₂ -R | ~ 1.7 | Multiplet (m) |

| -(CH₂ )₁₁- | ~ 1.2 - 1.4 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of this compound. The carbonyl carbon of the ester group is highly deshielded and is expected to have a chemical shift in the range of δ 166-167 ppm. rsc.org The aromatic carbons of the benzoate ring typically resonate between δ 128 and 133 ppm. doi.org The ipso-carbon (the carbon attached to the carbonyl group) is found around δ 130 ppm.

For the tetradecyl chain, the carbon atom of the methylene group attached to the ester oxygen (-O-C H₂) is expected at approximately δ 65 ppm. rsc.org The terminal methyl carbon (-C H₃) appears at the most upfield position, around δ 14.1 ppm. aocs.org The remaining methylene carbons of the long alkyl chain produce a cluster of signals in the δ 22-32 ppm region, often referred to as the 'methylene envelope'. aocs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester Carbonyl) | ~ 166.5 |

| Aromatic (C -O) | ~ 130.2 |

| Aromatic (C -H, para) | ~ 132.8 |

| Aromatic (C -H, ortho) | ~ 129.5 |

| Aromatic (C -H, meta) | ~ 128.3 |

| -O-C H₂-R | ~ 65.1 |

| -O-CH₂-C H₂-R | ~ 28.7 |

| -(C H₂)ₙ- (Methylene Envelope) | ~ 22.7 - 31.9 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₂₁H₃₄O₂ nist.govcymitquimica.com, the expected molecular weight is approximately 318.5 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be observed at m/z ≈ 318.

The fragmentation pattern provides crucial structural information. Key fragmentation pathways for alkyl benzoates involve cleavage of the ester bond. A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺). Another significant fragmentation would be the loss of the benzoyl group or benzoic acid, leading to ions corresponding to the C₁₄H₂₉⁺ alkyl fragment or related C₁₄H₂₈ alkene fragment. Analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of such esters. nih.govcir-safety.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester is expected around 1720-1730 cm⁻¹. scribd.com The C-O stretching vibrations of the ester group will produce two distinct bands: an asymmetric stretch around 1270 cm⁻¹ and a symmetric stretch around 1100-1150 cm⁻¹. scribd.com

The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the long tetradecyl chain will appear as strong bands in the 2850-2960 cm⁻¹ region. uomustansiriyah.edu.iq

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~ 3070 - 3030 | Aromatic C-H | Stretching |

| ~ 2960 - 2850 | Aliphatic C-H | Stretching |

| ~ 1725 | Ester C=O | Stretching |

| ~ 1600, 1450 | Aromatic C=C | Stretching |

| ~ 1270 | Ester C-O | Asymmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the benzoate group. Alkyl benzoates typically exhibit characteristic UV absorption maxima resulting from π → π* electronic transitions within the benzene (B151609) ring. atamanchemicals.com

For this compound, strong absorption bands are expected around 230 nm and a weaker, fine-structured band is anticipated around 270-280 nm, which is characteristic of the benzene ring chromophore. The absorption maximum for benzoic acid itself is often reported around 229 nm. uobabylon.edu.iq These absorptions are due to the conjugated π-system of the aromatic ring and the carbonyl group.

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For this compound (C₂₁H₃₄O₂), this analysis is used to confirm its empirical and molecular formula. The theoretical composition can be calculated from its molecular formula. This experimental data is a critical checkpoint for verifying the purity and identity of a synthesized compound. rsc.org

**Table 4: Theoretical Elemental Composition of this compound (C₂₁H₃₄O₂) **

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 21 | 252.231 | 79.20% |

| Hydrogen (H) | 1.008 | 34 | 34.272 | 10.76% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.04% |

| Total | | | 318.491 | 100.00% |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For this compound, these methods provide insights into its phase transitions, thermal stability, and purity.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for studying the phase transitions of this compound, such as melting and crystallization.

During a DSC scan, this compound would be heated and cooled at a controlled rate. The resulting thermogram would show peaks corresponding to endothermic (heat-absorbing) and exothermic (heat-releasing) processes. The melting of the crystalline solid into an isotropic liquid is an endothermic process that appears as a distinct peak. The temperature at the peak of this transition is the melting point (Tm). Conversely, upon cooling, the crystallization from the liquid state into a solid is an exothermic process, observed as a peak at the crystallization temperature (Tc).

The enthalpy of these transitions (ΔH), which is the area under the peak, provides information about the degree of crystallinity of the material. A larger enthalpy of fusion suggests a more ordered crystalline structure. Furthermore, the presence of multiple peaks or shoulders in the thermogram could indicate the existence of different polymorphic forms or liquid crystalline phases.

Illustrative DSC Data for a Long-Chain Alkyl Benzoate:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 25.8 | 28.1 | 135.4 |

| Crystallization | 15.2 | 12.5 | -130.2 |

This table represents typical data that would be obtained for a long-chain alkyl benzoate similar to this compound, illustrating the kind of information derived from a DSC analysis.

Structural Analysis

Structural analysis techniques are employed to determine the arrangement of atoms and molecules within a material. For this compound, understanding its crystalline structure is key to relating its molecular conformation to its macroscopic properties.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline sample of this compound, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

The resulting diffraction pattern is unique to the crystalline structure of this compound. The positions of the diffraction peaks (Bragg reflections) are related to the dimensions of the unit cell, the smallest repeating unit of the crystal lattice. The intensities of the peaks provide information about the arrangement of the atoms within the unit cell.

Analysis of the XRD pattern can reveal details such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise bond lengths and angles of the this compound molecule in its solid state. Polymorphism, the ability of a substance to exist in more than one crystal form, can also be identified through distinct XRD patterns for each polymorph. For long-chain compounds like this compound, XRD is particularly useful in determining the packing of the long alkyl chains.

Hypothetical XRD Data for a Crystalline Form of this compound:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.5 | 16.05 | 100 |

| 11.0 | 8.03 | 45 |

| 16.5 | 5.37 | 60 |

| 22.1 | 4.02 | 85 |

This table presents hypothetical XRD data, illustrating the type of information that would be generated. The 2θ values correspond to the diffraction angles, from which the d-spacing (the distance between crystal lattice planes) can be calculated.

Specialized Characterization for Functional Properties

To fully understand the functional properties of this compound, specialized characterization techniques are necessary. These methods can probe specific behaviors, such as the formation of liquid crystalline phases.

Polarized Optical Microscopy (POM) for Liquid Crystalline Behavior

Polarized Optical Microscopy (POM) is an essential tool for the identification and characterization of liquid crystalline phases. Liquid crystals are states of matter that have properties between those of a conventional liquid and those of a solid crystal. In a liquid crystalline phase, the molecules have some degree of orientational order but lack long-range positional order.

When a thin film of this compound is placed between two crossed polarizers in a microscope, any anisotropic phases, such as liquid crystals, will appear bright against a dark background. The specific textures and patterns observed under POM are characteristic of different types of liquid crystalline phases (e.g., nematic, smectic).

Upon heating a crystalline sample of this compound on a hot stage under the POM, the transition from the solid crystal to a liquid crystalline phase, and subsequently to the isotropic liquid, can be directly observed. The temperatures at which these transitions occur can be correlated with the data obtained from DSC. The textures observed can provide information about the molecular arrangement in the liquid crystalline state. For example, a smectic phase might exhibit a focal-conic or fan-like texture.

Observed Textures in a Hypothetical Thermotropic Liquid Crystal Similar to this compound:

| Temperature Range (°C) | Observed Phase | Characteristic Texture |

| 20 - 28 | Crystalline Solid | Birefringent crystalline domains |

| 28 - 45 | Smectic A | Fan-shaped or focal-conic textures |

| > 45 | Isotropic Liquid | Dark field of view |

This table provides an example of the types of observations that could be made using POM for a compound exhibiting liquid crystalline behavior.

Biological and Pharmacological Investigations of Tetradecyl Benzoate Derivatives

Neuroprotective and Neuritogenic Activities

Derivatives of tetradecyl benzoate (B1203000) have emerged as significant molecules in the exploration of treatments for neurodegenerative diseases. A notable example is tetradecyl 2,3-dihydroxybenzoate, also referred to as ABG-001, which has been identified as a lead compound with promising neuroprotective and neuritogenic properties. nih.govnih.gov This compound was developed based on the structure-activity relationships of naturally occurring gentisides. nih.gov

Induction of Neurite Outgrowth in Cellular Models (e.g., PC12 Cells)

The PC12 cell line, derived from a rat adrenal gland tumor, is a well-established model for studying neuronal differentiation. When treated with nerve growth factor (NGF), these cells stop dividing and begin to extend neurites, mimicking the behavior of neurons. mdpi.com This bioassay system is frequently used to screen for compounds with NGF-like activity. mdpi.com

Tetradecyl 2,3-dihydroxybenzoate (ABG-001) has demonstrated significant neuritogenic activity in PC12 cells. nih.govnih.gov Studies have shown that ABG-001 can induce neurite outgrowth in these cells, with an optimal concentration of 1 µM. nih.gov Its effect is comparable to that of NGF, the standard positive control. nih.govnih.gov The neuritogenic effect involves promoting the extension of neurites, which are projections from the cell body that develop into axons and dendrites. A cell is typically counted as positive for neurite outgrowth if the neurite length exceeds the diameter of the cell body. nih.gov

Further research has led to the synthesis of other derivatives to enhance this activity. For instance, by modifying the alkyl chain and the ester linkage of ABG-001, a series of novel gentiside derivatives were created. nih.gov Among these, S-dodecyl 2,3-dihydroxybenzothioate (ABG-199) was found to be particularly potent, inducing significant neurite outgrowth at a concentration of 0.1 µM. nih.gov Another lead compound, TBG096, a thioester derivative, also showed a dose-dependent increase in neurite outgrowth in PC12 cells. mdpi.com

| Compound | Cell Model | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Tetradecyl 2,3-dihydroxybenzoate (ABG-001) | PC12 | 1 µM | Induces significant neurite outgrowth. | nih.gov |

| S-dodecyl 2,3-dihydroxybenzothioate (ABG-199) | PC12 | 0.1 µM | Potent induction of neurite outgrowth, comparable to NGF. | nih.gov |

| TBG096 | PC12 | 0.3, 1, and 3 µM | Dose-dependent increase in neurite outgrowth. | mdpi.com |

Modulation of IGF-1/PI3K/ERK Signaling Pathways

The biological effects of tetradecyl benzoate derivatives are mediated through the activation of specific intracellular signaling pathways, prominently the Insulin-like Growth Factor-1 (IGF-1) pathway and its downstream effectors, the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways. nih.govfrontiersin.org

The IGF-1 signaling cascade is crucial for cell proliferation, differentiation, and the inhibition of apoptosis (programmed cell death). creative-diagnostics.com This pathway is activated when a ligand like IGF-1 binds to its receptor on the cell surface, triggering a series of phosphorylation events. mdpi.com This activation primarily diverges into two main branches: the PI3K/Akt pathway and the Ras/MAPK (ERK) pathway. creative-diagnostics.commdpi.com The PI3K/Akt pathway is strongly associated with promoting cell survival and protein synthesis, while the ERK pathway is a key regulator of cell proliferation and differentiation. mdpi.combiorxiv.org

Mitigation of Memory Dysfunction in Alzheimer's Disease Models

Alzheimer's disease is a neurodegenerative disorder characterized by progressive cognitive decline, including memory loss. mdpi.com Pathological hallmarks include the accumulation of amyloid-beta (Aβ) peptides and neurofibrillary tangles, which contribute to neuronal dysfunction and cell death. mdpi.com Animal models are crucial for studying the disease and testing potential therapeutic agents. These models can be induced, for example, by administering scopolamine, a cholinergic antagonist that impairs memory, or through genetic modification or specialized diets like a high-fat diet (HFD) that can accelerate AD-like pathology. mdpi.comnih.gov

Tetradecyl 2,3-dihydroxybenzoate (ABG-001) has shown potential in mitigating memory deficits in various Alzheimer's disease models. nih.govnih.gov In a mouse model where memory impairment was induced by Aβ peptides, treatment with ABG-001 improved spatial cognitive performance. oup.com The compound was also effective in mitigating memory dysfunction in both HFD-induced and naturally aging AD mouse models. nih.govnih.gov The therapeutic effects are attributed to its ability to promote neurogenesis, the process of generating new neurons. nih.govnih.gov Furthermore, ABG-001 administration was found to upregulate the expression of genes crucial for neuronal regeneration and synaptic function in AD model mice. nih.gov A derivative, TBG096, also significantly improved memory dysfunction in HFD-induced AD mice. mdpi.comresearchgate.net

| Compound | AD Model | Key Findings | Reference |

|---|---|---|---|

| Tetradecyl 2,3-dihydroxybenzoate (ABG-001) | Aβ-peptide induced memory impairment | Improved spatial cognitive performance. | oup.com |

| Tetradecyl 2,3-dihydroxybenzoate (ABG-001) | High-Fat Diet (HFD)-induced and naturally aging AD mice | Mitigated memory dysfunction; promoted neurogenesis. | nih.govnih.gov |

| TBG096 | High-Fat Diet (HFD)-induced AD mice | Significantly improved memory dysfunction. | mdpi.comresearchgate.net |

Mechanisms of Action in Neuroprotection

Target Identification via Activity-Based Protein Profiling (ABPP)

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used for this purpose. nih.govwikipedia.org ABPP utilizes chemical probes, often derived from the active compound itself, that contain a reactive group designed to form a covalent bond with a specific residue in the active site of a target protein. wikipedia.org This allows for the specific labeling and subsequent identification of active enzymes from complex biological samples. nih.govevotec.com

To identify the cellular target of tetradecyl 2,3-dihydroxybenzoate (ABG-001), an ABPP approach was employed. nih.govnih.gov A chemical probe based on the structure of ABG-001 was synthesized to covalently bind to its target protein(s) in PC12 cells. nih.gov Following labeling, the protein-probe complexes were analyzed using techniques like in-gel fluorescence scanning and mass spectrometry. nih.govresearchgate.net This analysis revealed several potential target proteins for ABG-001. nih.govnih.gov The ABPP study, combined with subsequent validation experiments, was instrumental in pinpointing the primary target responsible for the neuritogenic effects of the compound. nih.govmdpi.comresearchgate.net

Interaction with Heat Shock Cognate 70 kDa Protein (Hsc70)

Through the ABPP analysis, Heat Shock Cognate 70 kDa protein (Hsc70) was identified as a primary target of tetradecyl 2,3-dihydroxybenzoate (ABG-001). nih.govnih.govresearchgate.net Other potential targets identified included the 78 kDa glucose-regulated protein (GRP78) and the 14-3-3 theta protein. nih.govnih.gov

The interaction between ABG-001 and Hsc70 was further confirmed using multiple methods. The cellular thermal shift assay (CETSA) showed that Hsc70 had a significant shift in thermal stability when treated with ABG-001, indicating a direct binding interaction. nih.govnih.gov Furthermore, using an inhibitor of Hsc70 (VER155008) or reducing Hsc70 levels using small-interfering RNA (siRNA) significantly diminished the neurite outgrowth induced by ABG-001 in PC12 cells. nih.govnih.gov These results strongly indicate that Hsc70 is the functional target through which ABG-001 exerts its neuritogenic effects. nih.govnih.gov The interaction of a derivative, TBG096, with Hsc70 was also confirmed to be central to its NGF-mimicking activity. mdpi.com Hsc70 is a molecular chaperone involved in protein folding and degradation, and its modulation by these compounds represents a key mechanism for their neuroprotective actions. mdpi.com

Influence on Chaperone-Mediated Autophagy (CMA)

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for soluble cytosolic proteins. dovepress.com This process involves the recognition of specific protein motifs by chaperones, followed by their transport to and degradation within lysosomes. dovepress.comebi.ac.uk CMA is crucial for maintaining cellular homeostasis by regulating protein quality and responding to cellular stress. dovepress.com

Studies have shown that Tetradecyl 2,3-dihydroxybenzoate can activate chaperone-mediated autophagy. dntb.gov.uadntb.gov.uanih.gov This activation is significant as CMA dysfunction has been linked to several diseases, including neurodegenerative disorders. dovepress.com The therapeutic effect of this compound in models of Alzheimer's disease is partly attributed to its ability to activate CMA. dntb.gov.uadntb.gov.uanih.gov The heat shock cognate 70 kDa protein (Hsc70), a key player in CMA, has been identified as a potential target of Tetradecyl 2,3-dihydroxybenzoate. dntb.gov.uamdpi.com Hsc70 recognizes specific motifs in substrate proteins and facilitates their transport to the lysosome for degradation. mdpi.com

Regulation of Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 Signaling Pathways

Research has revealed that the therapeutic benefits of Tetradecyl 2,3-dihydroxybenzoate are associated with its modulation of specific signaling pathways. One of its metabolites, indole-3-propionic acid (IPA), has been found to target the heat shock cognate 70 kDa protein (Hsc70) and subsequently regulate the Hsc70/PKM2/HK2/LC3 signaling pathway. dntb.gov.uadntb.gov.uanih.gov Hsc70 plays a role in the degradation of proteins like hexokinase 2 (HK2) and pyruvate (B1213749) kinase M2 (PKM2) through CMA. nih.gov

Furthermore, Tetradecyl 2,3-dihydroxybenzoate treatment has been shown to influence the FOXO3a/SIRT1 signaling pathway. dntb.gov.uadntb.gov.uanih.gov In aged models, a decrease in SIRT1 and FOXO3a expression was observed, which was significantly reversed after treatment with the compound. mdpi.com The SIRT1/FOXO3a pathway is involved in various cellular processes, including cell cycle arrest, apoptosis, and response to oxidative stress. frontiersin.org SIRT1 can deacetylate and activate FOXO3a, influencing its transcriptional activity. frontiersin.org This regulatory action on both the Hsc70 and FOXO3a/SIRT1 pathways highlights a complex mechanism of action contributing to its neuroprotective and anti-aging properties. dntb.gov.uadntb.gov.uanih.gov

Neuroinflammation Modulation

Neuroinflammation is a key factor in the progression of neurodegenerative diseases like Alzheimer's. nih.gov Glial cells, such as microglia and astrocytes, are central to this process, producing pro-inflammatory cytokines that contribute to neuronal damage. nih.gov

Tetradecyl 2,3-dihydroxybenzoate has demonstrated the ability to mitigate neuroinflammation. dntb.gov.uadntb.gov.uanih.gov Studies in animal models of Alzheimer's disease have shown that treatment with this compound leads to a significant reduction in the activation of microglia and astrocytes in the hippocampus and cerebral cortex. nih.gov This reduction in glial cell activity is accompanied by a decrease in the expression of genes related to inflammatory cytokines and oxidative stress. nih.gov By modulating these inflammatory processes, Tetradecyl 2,3-dihydroxybenzoate may help to reduce the neuronal damage associated with neurodegenerative conditions. nih.gov

Gut-Brain Axis Interactions and Metabolite Production (e.g., Indole-3-Propionic Acid - IPA)

The gut-brain axis, the bidirectional communication between the gut microbiota and the brain, is increasingly recognized for its role in health and disease. nih.gov Tetradecyl 2,3-dihydroxybenzoate has been found to positively influence this axis. dntb.gov.uadntb.gov.uanih.gov

A key finding is that this compound enhances the production of the gut metabolite indole-3-propionic acid (IPA). dntb.gov.uadntb.gov.uanih.gov IPA is capable of crossing the blood-brain barrier and has been shown to contribute to neuronal regeneration. dntb.gov.uadntb.gov.uanih.gov Research indicates that IPA, linked to the anti-Alzheimer's disease properties of Tetradecyl 2,3-dihydroxybenzoate, targets the heat shock cognate 70 kDa protein (Hsc70). dntb.gov.uadntb.gov.ua This suggests that the compound may exert some of its neuroprotective effects indirectly, by modulating the gut microbiota to produce beneficial metabolites that then act on the brain. dntb.gov.uadntb.gov.uanih.gov

Impact on Amyloid-β (Aβ) and Tau Pathology

The primary pathological hallmarks of Alzheimer's disease are the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govbiorxiv.orgfrontiersin.org Aβ peptides are generated from the amyloid precursor protein (APP), and their aggregation leads to the formation of senile plaques in the brain. nih.govmdpi.com Hyperphosphorylated tau, on the other hand, detaches from microtubules and forms insoluble fibrous structures within neurons. dzne.de

Studies have shown that a metabolite of Tetradecyl 2,3-dihydroxybenzoate, indole-3-propionic acid (IPA), can mitigate Aβ and tau pathology. nih.gov By activating Hsc70, IPA facilitates the degradation of CMA substrates, which include APP and phosphorylated Tau. mdpi.com In animal models of Alzheimer's disease, treatment has been associated with a significant decrease in the expression of APP, Aβ, Tau, and phosphorylated Tau in various regions of the hippocampus and cortex. nih.gov These findings suggest that Tetradecyl 2,3-dihydroxybenzoate has the potential to clear the protein aggregates central to Alzheimer's disease pathology. nih.gov

Anti-Diabetic Effects

In addition to its neuroprotective properties, Tetradecyl 2,3-dihydroxybenzoate has demonstrated potential as an anti-diabetic agent. nih.govnih.gov Research indicates that it can improve metabolic parameters associated with diabetes.

Improvement of Glucose Tolerance and Insulin (B600854) Sensitivity

Oral glucose tolerance tests (GTT) are used to assess the body's ability to manage glucose levels. qml.com.au Studies in streptozotocin (B1681764) (STZ)-induced diabetic mice have shown that administration of Tetradecyl 2,3-dihydroxybenzoate significantly improves glucose tolerance. nih.govfrontiersin.org This was evidenced by lower blood glucose levels and a reduced area under the curve (AUC) during the GTT compared to untreated diabetic mice. nih.govfrontiersin.org

Furthermore, the compound has been found to enhance insulin sensitivity. nih.govfrontiersin.org In insulin tolerance tests, mice treated with Tetradecyl 2,3-dihydroxybenzoate showed a more significant drop in blood glucose levels, indicating an improved response to insulin. nih.gov The anti-diabetic effect was found to be comparable to that of metformin, a commonly used anti-diabetic drug, at certain dosages. nih.govfrontiersin.org These effects are thought to be mediated through the modulation of insulin and adiponectin signaling pathways. nih.govnih.govfrontiersin.org

Research Findings on Tetradecyl 2,3-dihydroxybenzoate

| Biological Effect | Model System | Key Findings | References |

| Chaperone-Mediated Autophagy | Alzheimer's Disease Models | Activates CMA; Hsc70 identified as a potential target. | dntb.gov.uadntb.gov.uanih.govmdpi.com |

| Signaling Pathway Regulation | Aged/AD Models | Modulates Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 pathways. | dntb.gov.uadntb.gov.uanih.govmdpi.com |

| Neuroinflammation | Alzheimer's Disease Models | Reduces activation of microglia and astrocytes; decreases inflammatory gene expression. | dntb.gov.uadntb.gov.uanih.govnih.gov |

| Gut-Brain Axis | Alzheimer's Disease Models | Enhances production of indole-3-propionic acid (IPA). | dntb.gov.uadntb.gov.uanih.gov |

| Aβ and Tau Pathology | Alzheimer's Disease Models | Reduces levels of APP, Aβ, Tau, and phosphorylated Tau. | mdpi.comnih.gov |

| Anti-Diabetic Effects | STZ-Induced Diabetic Mice | Improves glucose tolerance and insulin sensitivity. | nih.govnih.govfrontiersin.org |

Modulation of Insulin and Adiponectin Signaling Pathways

Research has demonstrated that tetradecyl 2,3-dihydroxybenzoate (ABG-001), a derivative of this compound, exerts antidiabetic effects by modulating the insulin and adiponectin signaling pathways. nih.govnih.govfrontiersin.org Studies indicate that ABG-001 can improve glucose tolerance and insulin sensitivity. nih.govfrontiersin.org The compound enhances the signaling pathways of insulin and adiponectin, which are crucial for maintaining glucose homeostasis and regulating energy metabolism. nih.govresearchgate.net Adiponectin, for instance, is known to improve insulin sensitivity by reducing triglyceride levels in liver and muscle cells. frontiersin.org The action of ABG-001 is linked to the IGF-1/PI3K/ERK signaling pathway, which is also associated with insulin synthesis and secretion. nih.govresearchgate.net

Effects on Plasma Hormones (Insulin, Adiponectin, Leptin, Glucagon)

Investigations into the effects of tetradecyl 2,3-dihydroxybenzoate (ABG-001) on plasma hormones have revealed significant regulatory actions. In diabetic mouse models, administration of ABG-001 led to a notable increase in the plasma levels of insulin, adiponectin, and leptin. nih.govnih.govfrontiersin.org Conversely, a remarkable decrease in plasma glucagon (B607659) was observed. nih.govnih.govfrontiersin.org These hormonal shifts are critical in managing diabetic symptoms, as insulin and leptin are key to regulating glucose metabolism and appetite, while adiponectin enhances insulin sensitivity. nih.govfrontiersin.org The reduction in glucagon, a hormone that raises blood glucose levels, further contributes to the compound's antidiabetic profile. nih.govresearchgate.net

Below is a table summarizing the effects of ABG-001 on key plasma hormones based on available research data.

| Hormone | Observed Effect | Reference |

| Insulin | Increased | nih.govnih.govfrontiersin.org |

| Adiponectin | Increased | nih.govnih.govfrontiersin.org |

| Leptin | Increased | nih.govnih.govfrontiersin.org |

| Glucagon | Decreased | nih.govnih.govfrontiersin.org |

Regulation of Gene Expression in Metabolic Tissues

The metabolic benefits of tetradecyl 2,3-dihydroxybenzoate (ABG-001) are also attributed to its ability to regulate gene expression in various metabolic tissues. nih.gov Studies have shown that ABG-001 significantly increases the mRNA expression of adiponectin and leptin in adipose tissue. nih.govresearchgate.net Furthermore, it upregulates the expression of glucose transporter 4 (GLUT4) and adiponectin receptor 1 (AdipoR1) in the liver and gastrocnemius muscle. nih.govnih.gov In the hypothalamus and pancreas, the expression of adiponectin receptor 2 (ADR2) was also found to be obviously increased. nih.govnih.gov These changes in gene expression collectively contribute to improved energy metabolism and the alleviation of metabolic disorders. nih.gov

The table below details the changes in gene expression in different metabolic tissues following treatment with ABG-001.

| Tissue | Gene | Change in Expression | Reference |

| Adipose Tissue | Adiponectin | Increased | nih.govresearchgate.net |

| Leptin | Increased | nih.govresearchgate.net | |

| LPL | Increased | nih.gov | |

| Liver | GLUT4 | Increased | nih.govnih.gov |

| AdipoR1 | Increased | nih.govnih.gov | |

| Gastrocnemius | GLUT4 | Increased | nih.govnih.gov |

| AdipoR1 | Increased | nih.govnih.gov | |

| Hypothalamus | ADR2 | Increased | nih.govnih.gov |

| Pancreas | ADR2 | Increased | nih.govnih.gov |

| INS1 | Increased | nih.gov | |

| IRS1 | Increased | nih.gov | |

| Glucagon | Decreased | nih.gov |

Antiparasitic Potency of Benzoate Analogues

Benzoate analogues have emerged as a promising class of compounds in the fight against parasitic diseases, particularly those caused by trypanosomes.

Targeting Trypanosoma Mitochondrion

A key strategy in developing antiparasitic drugs is to target organelles that are essential for the parasite's survival and differ from those in mammalian cells. csic.es The single mitochondrion of trypanosomatids presents an attractive target for chemotherapy. csic.es Benzoate derivatives, particularly those conjugated with lipophilic cations like triphenylphosphonium, have been shown to effectively target the Trypanosoma mitochondrion. csic.esnih.gov This targeted delivery is achieved because the lipophilic cations can easily cross lipid bilayers and accumulate within the mitochondrion, driven by the negative mitochondrial membrane potential. csic.es This approach significantly enhances the trypanocidal potency of the benzoate compounds. nih.gov

Inhibition of Parasite Respiration

The trypanosome alternative oxidase (TAO) is a crucial enzyme in the respiratory chain of bloodstream form trypomastigotes of Trypanosoma brucei and is absent in mammals, making it a validated drug target. acs.orgnih.gov Benzoate analogues have been developed as inhibitors of TAO. acs.orgnih.gov Mechanistic studies have confirmed that these compounds can inhibit parasite respiration in a dose-dependent manner. nih.gov For instance, 2,4-dihydroxy-6-methylbenzoate derivatives have been identified as potent, nanomolar inhibitors of TAO. nih.gov The inhibition of this essential respiratory enzyme ultimately leads to the death of the parasite. nih.gov Research has shown that replacing the ester bond in some benzoate analogues with a more metabolically stable amide bond can produce inhibitors that are more stable to serum hydrolases. acs.orgcsic.es

Computational Modeling and Theoretical Studies

Molecular Dynamics Simulations

To date, specific molecular dynamics (MD) simulations focused exclusively on tetradecyl benzoate (B1203000) have not been prominently reported in publicly accessible scientific literature. MD simulations would be invaluable for understanding the conformational dynamics of the flexible tetradecyl chain, its interaction with solvent molecules, and its behavior in aggregated states or at interfaces. Such studies could illuminate properties like viscosity, diffusion, and membrane permeability, which are crucial for its applications in cosmetics and as a potential biofuel component.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies on the reaction mechanisms of tetradecyl benzoate are not extensively documented, research on related aromatic esters provides a framework for potential investigations. For instance, DFT calculations have been employed to study the hydrogenation of phenyl and benzyl (B1604629) benzoates, which are structurally related to this compound. researchgate.net These studies help in understanding the thermodynamics of such reactions. researchgate.net Future DFT calculations on this compound could elucidate mechanisms of its synthesis, such as the esterification of benzoic acid with tetradecanol (B45765), or its degradation pathways, including hydrolysis and oxidation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. This compound has been included as one of several volatile organic compounds (VOCs) in studies aiming to differentiate human scent profiles, for instance, between sexes. mdpi.comresearchgate.net In these analyses, the presence and relative abundance of compounds, including this compound, are used as descriptors in classification models. mdpi.comresearchgate.net

A study on sex differentiation from human hand scent utilized a QSAR approach where 13 significant compounds, including this compound, were used to build a classifier model. mdpi.com The model, based on Ridge Regression, achieved a high degree of accuracy in distinguishing between male and female scent samples. mdpi.comresearchgate.net

Table 1: Compounds Used in a QSAR Model for Sex Differentiation from Human Scent mdpi.com

| Compound | Class |

| Octanoic acid | Carboxylic Acid |

| x-Pentadecenoic acid | Carboxylic Acid |

| x-Heptadecenoic acid | Carboxylic Acid |

| Eicosane | Alkane |

| Docosane | Alkane |

| Tricosane | Alkane |

| Tridecyl benzoate | Ester |

| This compound | Ester |

| 2-Ethylhexyl-4-methoxycinnamate | Ester |

| 1-Octyl-4-methoxycinnamate | Ester |

| 2-Pentylfuran | Furan |

| Octanal | Aldehyde |

| Nonanal | Aldehyde |

This interactive table is based on data from a study on human scent analysis. mdpi.com

These findings suggest that the physicochemical properties of this compound contribute significantly to its volatility and interaction with scent receptors, making it a useful marker in such forensic and biometric studies. However, dedicated QSAR models predicting specific biological activities or properties of this compound itself are not yet developed.

Predictive Modeling for Synthesis Conditions and By-product Formation

Predictive modeling for optimizing the synthesis of this compound and minimizing by-product formation is an area ripe for exploration. Such models could utilize machine learning algorithms trained on experimental data to predict reaction yields and purity under various conditions (e.g., temperature, catalyst type, reactant ratios). While the formation of 1-[2H29]this compound was confirmed through isotopic labeling in a biodegradation study of a related compound, specific predictive models for its synthesis are not described in the literature. acs.org

Biomolecular Interaction Modeling

Understanding how this compound interacts with biological macromolecules is key to assessing its potential physiological effects.

There is currently no available research detailing ligand-protein docking studies of this compound with any protein, including the Heat shock cognate 71 kDa protein (Hsc70). Docking studies could predict the binding affinity and mode of interaction of this compound with various protein targets, offering clues to its potential biological activities or toxicological profile.

Similarly, there is a lack of information regarding computational simulations of the interaction between this compound and DNA. Such simulations would be important to assess any potential genotoxicity. Given its non-polar alkyl chain and aromatic ring, intercalation or groove binding with DNA would be the primary modes of interaction to investigate.

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. As an ester, tetradecyl benzoate (B1203000) is susceptible to this process. The presence of water, particularly under acidic or basic conditions, can cause the ester bond to break, reverting the compound back to its original components: benzoic acid and tetradecanol (B45765). cymitquimica.comvulcanchem.com

Biodegradation Kinetics and Microbial Metabolism

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a primary degradation route for many organic compounds in the environment, including esters like tetradecyl benzoate.

The initial step in the biodegradation of benzoate esters is typically the hydrolysis of the ester bond by microbial enzymes (esterases). researchgate.net This enzymatic action cleaves the molecule into benzoic acid and the corresponding alcohol, in this case, tetradecanol. vulcanchem.com Following this initial cleavage, the two resulting molecules are metabolized through separate pathways.

Aerobic and Anaerobic Degradation Pathways

The degradation of the benzoic acid moiety can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct metabolic routes. oup.com

Aerobic Degradation: In the presence of oxygen, bacteria utilize oxygenases to hydroxylate the aromatic ring of benzoate, a key step in breaking it open. oup.com A common pathway involves the conversion of benzoate to catechol. nih.gov This catechol is then cleaved by dioxygenases, leading into the β-ketoadipate pathway, which ultimately breaks the molecule down into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA. nih.gov Various bacteria, including species of Rhodococcus and Pseudomonas, are known to degrade benzoate aerobically. asm.orgresearchgate.net

Anaerobic Degradation: In the absence of oxygen, a different strategy is employed. Benzoate is first activated to benzoyl-CoA. oup.comresearchgate.net This central intermediate then undergoes a series of reduction and hydrolytic reactions to break the aromatic ring without the use of molecular oxygen. oup.com This pathway, common in denitrifying bacteria and phototrophic bacteria, also eventually leads to compounds that can enter central metabolic cycles. oup.comresearchgate.net

The tetradecanol portion, a long-chain fatty alcohol, is typically degraded through β-oxidation, a common metabolic process where fatty acids and alcohols are broken down to produce acetyl-CoA.

Influence of Environmental Factors on Biodegradation Rate (e.g., Sediment Concentration)

Several environmental factors can significantly influence the rate at which this compound biodegrades.

Temperature: Microbial activity is highly dependent on temperature. Lower temperatures generally lead to slower metabolic rates and, consequently, slower biodegradation. sfu.ca Studies on other esters have shown that half-lives can increase substantially at lower temperatures (e.g., 5°C) compared to warmer conditions (e.g., 22°C). sfu.ca

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus sources, can impact microbial growth and their ability to degrade target compounds. tpsgc-pwgsc.gc.ca

Sediment Concentration: Sediments play a crucial role in the fate of hydrophobic compounds like this compound. The presence of sediment can increase the rate of biodegradation. oup.com This is because hydrophobic compounds tend to adsorb (stick) to sediment particles, which can concentrate them in areas of high microbial activity. oup.comsfu.ca The increased surface area provided by sediment particles can also promote the growth of microbial biofilms, further enhancing degradation. oup.com Studies have shown that for some compounds, a higher sediment concentration leads to faster biodegradation rates. oup.com However, very strong sorption can also reduce the bioavailability of a chemical to microorganisms, potentially slowing degradation. sfu.ca

| Environmental Factor | Influence on Biodegradation Rate | Mechanism |

|---|---|---|

| Temperature | Higher temperatures generally increase the rate. | Increases microbial metabolic activity. sfu.ca |

| pH | Optimal pH ranges exist for microbial activity; extreme pH can also increase chemical hydrolysis. | Affects enzyme function and chemical stability of the ester. science.gov |

| Sediment | Can increase degradation rates. | Concentrates the compound and provides a surface for microbial growth. oup.com |

| Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic). | Aerobic pathways are often faster but require oxygen; anaerobic pathways are used in its absence. oup.com |

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a compound through non-biological processes, such as chemical reactions with other substances in the environment or through the action of light.

Phototransformation Stability

Phototransformation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For many organic compounds, this can be a significant degradation pathway. However, alkyl benzoates are often used in cosmetic formulations, such as sunscreens, partly for their ability to dissolve and stabilize UV-filtering agents, suggesting they possess a degree of photostability. google.comresearchgate.net While direct, specific data on the phototransformation rate of this compound in water or soil is limited, studies on related C12-C15 alkyl benzoates in cosmetic formulations indicate good stability when exposed to UV light. researchgate.net This suggests that phototransformation may not be a rapid degradation pathway for this compound compared to biodegradation.

Advanced Applications in Materials Science

Role as Surfactants and Emulsifiers

Development in Liquid Crystalline Materials

Benzoate (B1203000) derivatives, particularly those with long alkyl chains like the tetradecyl group, are integral to the development of liquid crystalline materials. smolecule.comderpharmachemica.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their unique optical and electronic characteristics are exploited in devices like LCD screens. researchgate.netderpharmachemica.com The incorporation of a tetradecyl chain into a molecule's rigid core can induce or modify liquid crystalline phases, known as mesophases. researchgate.netums.edu.myrsc.org

Research on homologous series of ester-based compounds has consistently shown that derivatives with a tetradecyl chain exhibit distinct mesogenic behavior, often favoring the formation of smectic phases. derpharmachemica.comresearchgate.net In a smectic phase, the molecules are arranged in layers. The Smectic A (SmA) phase, in particular, is a common observation where the molecules are oriented perpendicularly to the layer planes. researchgate.netums.edu.myikm.org.my

The length of the alkyl chain is a critical factor; as the chain length increases to the tetradecyl derivative, a transition from nematic to smectic phases is often observed. derpharmachemica.comresearchgate.net For instance, in one series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the dodecyl and tetradecyl derivatives were found to be purely enantiotropic smectic. derpharmachemica.com Similarly, studies on ester-Schiff base derivatives with terminal tetradecyl chains confirmed the presence of a Smectic A (SmA) phase, identified through polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.netums.edu.myikm.org.my The linearity and polarizability of these molecules are key to inducing this liquid crystal behavior. researchgate.netums.edu.my

Table 1: Mesophase Behavior of Various Homologous Series Containing a Tetradecyl Derivative

| Homologous Series Name | Observed Mesophase for Tetradecyl Derivative | Key Findings | Reference |

|---|---|---|---|

| Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates | Enantiotropic Smectic (Smectic-A) | Polymesomorphism is exhibited, with smectic and nematic phases appearing. The tetradecyl homologue is purely smectogenic. | researchgate.net |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Enantiotropic Smectic | Dodecyl and tetradecyl derivatives are only enantiotropic smectic. | derpharmachemica.com |

| (E)-4-((4-n-alkoxybenzylidene)amino) phenyl-4-nitrobenzoate | Smectic A (SmA) | Final compounds with nonyl and tetradecyl terminal chains exhibited a SmA phase in both heating and cooling cycles. | researchgate.netums.edu.myikm.org.my |

| Hexasubstituted cyclotriphosphazene (B1200923) with alkoxy side chains | Smectic A (SmA) | All final compounds with alkoxy chains (including tetradecyl) at the terminal end exhibited the SmA phase. | rsc.org |

Potential in Drug Delivery Systems